Boc5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc5 involves multiple steps, starting with the preparation of the cyclobutane core, followed by the introduction of various functional groups. The key steps include:
Formation of the cyclobutane core: This is achieved through a involving suitable precursors.
Introduction of functional groups: The cyclobutane core is then functionalized with methoxy and thiophene-2-methanoyl groups through a series of substitution reactions.
Protection and deprotection steps: The amino groups are protected using tert-butyloxycarbonyl (Boc) groups, which are later removed under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reactions are optimized for yield and purity. This would likely involve the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Boc5 undergoes various chemical reactions, including:
Substitution reactions: Introduction of methoxy and thiophene-2-methanoyl groups.
Protection and deprotection: Use of Boc groups to protect amino functionalities.
Common Reagents and Conditions
Methanol and acetonitrile: Used as solvents in the synthesis and purification steps.
Ammonium formate and formic acid: Utilized in the mobile phase for HPLC.
Major Products Formed
The major product formed from these reactions is this compound itself, characterized by its unique cyclobutane core and functional groups .
Scientific Research Applications
Mechanism of Action
Boc5 exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating glucose metabolism. The activation of this receptor leads to:
Stimulation of insulin secretion: Enhances glucose-dependent insulin release.
Reduction in food intake: Decreases appetite and food consumption.
Slowing of gastric emptying: Delays the passage of food from the stomach to the intestines.
Elevation of insulin sensitivity: Improves the body’s response to insulin.
Comparison with Similar Compounds
Boc5 is unique among glucagon-like peptide-1 receptor agonists due to its non-peptidic nature. Similar compounds include:
Properties
Molecular Formula |
C54H52N4O16S2 |
---|---|
Molecular Weight |
1077.1 g/mol |
IUPAC Name |
2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66) |
InChI Key |
JSLFGFBQFKCNSQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boc5; Boc-5; Boc 5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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